molecular formula C20H17ClO B032094 4-Methoxytrityl chloride CAS No. 14470-28-1

4-Methoxytrityl chloride

Cat. No.: B032094
CAS No.: 14470-28-1
M. Wt: 308.8 g/mol
InChI Key: OBOHMJWDFPBPKD-UHFFFAOYSA-N
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Description

4-Methoxyriphenylmethylchloride is used in the synthesis of N-sulfonyl imines.

Scientific Research Applications

  • Synthesis of Mercapto Acids and Peptides : S-4-Methoxytrityl mercapto acids are used in the solid-phase synthesis of small libraries of mercaptoacylamino acids and mercaptoacyl peptides, indicating their utility in peptide synthesis and drug development (Mourtas et al., 2001).

  • Organic Synthesis : Power ultrasound facilitates the rapid preparation of 4-methoxybenzyl chloride (PMB-Cl), providing protected phenolic ether intermediates for organic synthesis (Luzzio & Chen, 2008).

  • Cellulose Modification : The use of a 4-methoxytrityl moiety in an ionic liquid increases the reactivity of cellulose, enabling the production of 2,6-di-O-(4-methoxytrityl)cellulose in a single step. This modification could be significant in material sciences, especially in the field of cellulose-based materials (Granström et al., 2009).

  • Textile Industry : Novel hydrazono-hydrazonoyl chlorides with pyrazole moiety, derived from 4-Methoxytrityl chloride, are used for dyeing and functionalizing cotton fabrics. This improves color fastness, antibacterial properties, and sun protection, indicating its relevance in textile engineering and material science (Abdel-Wahab, Mohamed & Fahmy, 2020).

  • Solid-Phase Synthesis : Polymer-bound trityl chloride resins, which include this compound, are used to immobilize various acids, amines, and alcohols in solid-phase synthesis. This is important in the field of combinatorial chemistry and pharmaceutical research (Mo, 2003).

  • Synthesis of Phenoxan : In the total synthesis of phenoxan, a compound with anti-HIV activity, 2-methoxypyran-4-ones are used as precursors. These are transformed from 4-hydroxypyran-2-ones prepared using this compound, highlighting its application in medicinal chemistry (Garey et al., 1995).

Mechanism of Action

Target of Action

4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .

Result of Action

The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .

Action Environment

The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.

Safety and Hazards

4-Methoxytrityl chloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Methoxytrityl chloride is used in the synthesis of peptide alcohols and amines . It is also used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Properties

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHMJWDFPBPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162787
Record name p-(Chlorodiphenylmethyl)anisole
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Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14470-28-1
Record name 4-Methoxytrityl chloride
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Record name p-(Chlorodiphenylmethyl)anisole
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Record name 14470-28-1
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Record name p-(Chlorodiphenylmethyl)anisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxytrityl chloride interact with its target, and what are the downstream effects of this interaction?

A1: this compound (MMTr-Cl) reacts selectively with hydroxyl groups, forming 4-methoxytrityl ethers. This reaction is particularly useful for protecting primary hydroxyl groups in molecules like nucleosides []. The bulky 4-methoxytrityl group provides steric hindrance, preventing unwanted reactions at the protected site. The protection can be later removed under mild acidic conditions, releasing the free hydroxyl group for further synthetic manipulations.

Q2: What is the structural characterization of this compound?

A2:

  • Molecular Formula: C20H17ClO []
  • Molecular Weight: 308.81 g/mol []

Q3: What are the typical applications of this compound resins in solid-phase synthesis?

A3: this compound resins are frequently used in solid-phase synthesis to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols []. This immobilization allows for efficient chemical transformations on the attached molecules, followed by cleavage from the resin to yield the desired product.

Q4: What are the typical cleavage conditions for removing the 4-methoxytrityl protecting group from a molecule?

A4: 4-Methoxytrityl (MMTr) ethers are labile under acidic conditions and can be cleaved using dilute acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM) [, ]. The choice of specific conditions depends on the sensitivity of other functional groups in the molecule being synthesized.

Q5: Are there any known safety concerns associated with handling this compound?

A5: Yes, this compound is classified as an irritant []. It is essential to handle this compound with appropriate safety precautions, including using a fume hood, wearing chemical safety goggles and rubber gloves, and avoiding inhalation or contact with skin and eyes.

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